Compound Description: This series of compounds shares the core pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure with the main compound and features an amino group at the 7-position and a cyano group at the 6-position. These derivatives were synthesized using ionic liquids, showcasing a potentially greener approach to these molecules [].
Compound Description: This compound incorporates the pyrido[2,3-d]pyrimidine core but extends it with an indeno-fused ring system, resulting in a trione moiety [].
Compound Description: These compounds, synthesized through a diastereoselective process, feature a complex fused ring system incorporating the pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione moiety [].
Compound Description: This compound, characterized by X-ray crystallography, highlights the structural diversity achievable within this class of compounds [].
Compound Description: Designed as protoporphyrinogen oxidase (PPO) inhibitors, these hybrids combine the pyrido[2,3-d]pyrimidine-2,4-dione scaffold with a benzoxazinone moiety [].
Compound Description: This set of four compounds, each with an aryl group at the 7-position, demonstrates diverse crystal structures despite similar molecular structures [].
7-Aryl-6-(N,N-dimethylaminomethyl)pyrido[2,3-d]pyrimidines 6 and 7
Compound Description: These derivatives, generated through Mannich reactions, feature a dimethylaminomethyl group at the 6-position and an aryl group at the 7-position of the pyrido[2,3-d]pyrimidine scaffold [].
Compound Description: This complex polycyclic compound includes a pyrimidine-2,3′′‐dione moiety within its structure, highlighting its connection to the broader class of pyrimidine derivatives [].
Compound Description: This class of compounds exhibits antimicrobial activity, particularly against Staphylococcus aureus [].
Pyrido[2,3-d]pyrimidine-1,4-dione derivatives
Compound Description: These derivatives were designed as anti-inflammatory agents based on their potential cyclooxygenase-2 (COX-2) inhibitory activity [].
7-Trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-diones and 4- or 6-trifluoromethylpyrazolo[3,4-b]pyridines
Compound Description: This research focuses on incorporating trifluoromethyl groups into pyrido[2,3-d]pyrimidine-2,4-diones and pyrazolo[3,4-b]pyridines, exploring the effects of this group on the compounds' properties [].
Compound Description: TAK-013 is a potent non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor and demonstrates good oral bioavailability [].
1,3-Dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones and 5-[(E)-aryloxymethylidene]-1,3,8-trimethyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4(1H,3H)diones
Compound Description: This research involved synthesizing pyrido[2,3-d]pyrimidine-2,4(1H,3H)diones via sigmatropic rearrangements of the starting pyrimidine-2,4(1H,3H)-diones [].
Compound Description: These pyrido[2,3-d]pyrimidine derivatives were synthesized from 5-cyano-1,3-dimethyluracil, showcasing its versatility as a starting material [].
Pyrido[2,3-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones
Compound Description: This study focused on the mass spectrometry and fragmentation patterns of various pyrido[2,3-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones, including their methyl-, hydroxy-, and phenyl-substituted derivatives [].
4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidines, 4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thiones, and 4-Amino-3,5,7-trisubstituted pyrido[2,3-d]pyrimidines-2,4-(1H,3H)-diones
Compound Description: These pyrido[2,3-d]pyrimidine derivatives were synthesized and investigated for their antimicrobial properties [].
Compound Description: Synthesized using Lawesson's reagent, these compounds exhibit promising in vitro antimicrobial activity against various microorganisms [].
5-Alkyl-/arylamino- and 5,7-dialkyl/arylamino-pyrido[2,3-d]pyrimidine-2,4-diones
Compound Description: This study focused on synthesizing 5-mono- and 5,7-diamino-substituted pyrido[2,3-d]-pyrimidinediones through regioselective amination, highlighting their potential biological activity [].
Compound Description: This compound exhibits selectivity for A1 adenosine receptors with a Ki value of 1.8 µM [].
6-Cyano-5,8-dihydropyrido(2,3-d]pyrimidine-2,4(1H,3H)-diones and the corresponding ethoxycarbonyl compounds
Compound Description: These pyrido[2,3-d]pyrimidine derivatives were prepared through the reaction of 1-methyl-6-anilinouracil with reactive cyano compounds [].
2,4,6-Triaryl-1,3,5-triazine and pyrido [2,3-d]pyrimidine-2,4-dione derivatives
Compound Description: This study focused on developing a green chemistry approach for synthesizing 1,3,5-triazine and pyrido[2,3-d]pyrimidine-2,4-dione derivatives [].
2-Aryl-2H-[1,2,3]triazolo-[4,5-d]pyrimidine-5,7(4H,6H)-diones and 7-Amino-2-aryl-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidines
Compound Description: These compounds, incorporating a triazolo[4,5-d]pyrimidine core, were evaluated for their antiviral and antitumor activities [].
9-Acetoxy-5a,10-methano-2,4-dimethyl-2H-5,5a,6,8a,9,10-hexahydrocyclopent[b]-pyrimido[5,4-f]azepine-1,3(4H)-dione, 1,3,7- and 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2(1H),4(3H)-diones
Compound Description: These compounds resulted from the reaction of 1,3-dimethyl-6-phosphoranylideneaminouracil or 6-amino-1,3-dimethyluracil with 2,4,6-cyclooctatrienone, highlighting the complexity of reactions involving these starting materials [].
7,9-Dimethylpyrido [3’,2’:4,5]selenolo[3,2-d]pyrimidine-2,4-(1H,3H)-dithione, 7,9-Dimethylpyrido[3’,2’:4,5]selenolo[2,3-e]tetrazolo[1,5-c]pyrimidine-6(5H)-thione, 9,11-Dimethyl-pyrido[3’,2’:4,5]selenolo[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine, 7,9-Dimethylpyrido[3’,2’:4,5]selenolo[2,3-e]imidazo[1,2-c] pyrimidine, and 10,12-Dimethylpyrido[3″,2″:4’,5']selenolo[3’,2’:4,5]pyrimido[1,6-a]pyrimidine derivatives
Compound Description: This study explored the synthesis of selenium-containing heterocycles, particularly those incorporating the pyrido[3',2':4,5]selenolo core [].
5-(2-Hydroxy-3,5-dinitrophenyl)-1,3,6trimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (22), 1,3-Dimethyl-6-methylamino-5-(2methyl-5,7-dinitro-3-benzo[b]furanyl)pyrimidine-2,4(1H,3H)-dione (32), and 4-Amino-6-(2-hydroxy-3,5-dinitrophenyl)-5-methyl-2-phenylfuro [2,3-d]pyrimidine (35)
Compound Description: These compounds were synthesized through sigmatropic rearrangements of 2,4-dinitrophenyl oximes, highlighting unique reaction pathways and their potential in generating complex heterocyclic systems [].
2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione, and 3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Compound Description: These compounds were designed and synthesized as potential anticancer agents, targeting cyclin-dependent kinases [].
5-(N,N-Hexamethylene)amiloride (HMA) and a furan derivative (FD-1)
Compound Description: HMA and FD-1 are allosteric inhibitors of the human gonadotropin-releasing hormone (GnRH) receptor, each binding to distinct allosteric sites [].
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and (R)-5-(3-hydroxypyrrolidine-1-carbonyl)-1-isobutyl-3-methyl-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C141990)
Compound Description: HOCPCA, a conformationally restricted analog of γ-hydroxybutyric acid (GHB), is a substrate for monocarboxylate transporters (MCTs), particularly MCT1, which facilitates its brain uptake. AR-C141990 acts as an MCT inhibitor [].
Compound Description: This series of pentaheterocyclic compounds was synthesized as potential antiandrogen, anti-HCV, and anti-H1N1 agents [].
N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid (5-deazaaminopterin) and its 5-methyl analogue
Compound Description: These compounds are 5-deaza analogues of aminopterin, a potent antineoplastic agent. They exhibit significant anticancer activity both in vitro and in vivo [].
Overview
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a fused ring structure that includes both pyridine and pyrimidine rings, with a 4-chlorophenyl group attached to the pyridine ring. The unique structural characteristics of this compound contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Source and Classification
This compound can be classified as a pyrido[2,3-d]pyrimidine derivative. Its IUPAC name reflects its complex structure, which contains multiple functional groups that influence its chemical behavior and interactions. The compound's molecular formula is C₁₃H₈ClN₃O₂, and it has been documented in various chemical databases such as PubChem.
Synthesis Analysis
The synthesis of 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves several key steps:
Condensation Reaction: The process begins with the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester.
Cyclization: Following condensation, cyclization occurs at elevated temperatures (around 250°C) in a solvent mixture of diphenyl oxide and biphenyl. This step is crucial for forming the fused ring structure characteristic of this compound.
Alternative synthetic routes have also been explored, including microwave-assisted methods that provide efficient pathways for synthesizing similar derivatives by utilizing various starting materials such as 2-aminonicotinamide and phosgene.
Molecular Structure Analysis
Structure
The molecular structure of 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be represented with the following key features:
Fused Rings: The compound consists of a pyridine ring fused with a pyrimidine ring.
Chlorophenyl Group: The presence of the 4-chlorophenyl substituent enhances its pharmacological properties.
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione participates in various chemical reactions due to its functional groups:
Nucleophilic Substitution: The chlorine atom on the phenyl group can undergo nucleophilic substitution reactions.
Cyclization Reactions: The compound can also engage in further cyclization reactions to form more complex heterocyclic structures.
These reactions are often facilitated by specific reaction conditions such as temperature and solvent choice.
Mechanism of Action
The mechanism of action for 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione primarily involves its inhibition of protein tyrosine kinases. By binding to these enzymes, this compound effectively inhibits their activity, leading to reduced cell proliferation and various biological effects that are beneficial in therapeutic contexts such as cancer treatment.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a solid crystalline substance.
Melting Point: Greater than 250°C.
Chemical Properties
Solubility: Soluble in organic solvents; limited solubility in water.
Stability: Stable under normal laboratory conditions but sensitive to strong bases and acids.
Relevant Data
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) have been employed to characterize this compound thoroughly. For instance, the NMR spectrum reveals distinct signals corresponding to the various protons present in the structure.
Applications
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several notable applications:
Medicinal Chemistry: Investigated for its potential as an antiproliferative agent against cancer cells.
Biological Research: Evaluated for antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: Utilized in synthesizing other heterocyclic compounds with pharmaceutical significance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.